Trisdine - 123354-94-9

Trisdine

Catalog Number: EVT-1171575
CAS Number: 123354-94-9
Molecular Formula: C44H70Cl2N12O22
Molecular Weight: 1190 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of Trisdine involves the stabilization of chlorhexidine, a bisbiguanide antiseptic, in combination with EDTA, a chelating agent. This combination enhances the antimicrobial efficacy of chlorhexidine while minimizing potential toxicity. The process typically includes:

  1. Preparation of Chlorhexidine Solution: Chlorhexidine is dissolved in sterile water or saline to achieve a desired concentration (commonly 0.01%).
  2. Addition of EDTA: EDTA is added to the chlorhexidine solution to form the stabilized compound. The concentration of EDTA is optimized to enhance the antimicrobial activity without compromising safety.
  3. Sterilization: The final solution undergoes sterilization processes such as filtration to ensure it is free from microbial contamination before clinical use.

The specific parameters for temperature and pH are critical during synthesis to maintain the stability and efficacy of the active ingredients .

Molecular Structure Analysis

Molecular Structure
Trisdine's molecular structure consists primarily of chlorhexidine, which has the chemical formula C22H30Cl2N10, and EDTA, with the formula C10H14N2O8. The structure of chlorhexidine features two biguanide groups connected by a hexamethylene bridge, contributing to its cationic nature and ability to bind to bacterial cell membranes.

  • Chlorhexidine Structure:
    • Functional Groups: Contains multiple amine and guanidine groups that enhance its interaction with negatively charged bacterial membranes.
    • Stability: The presence of chlorine atoms contributes to its stability and antimicrobial activity.
  • EDTA Structure:
    • Chelation Properties: EDTA forms stable complexes with divalent metal ions, which can inhibit bacterial growth by depriving them of essential nutrients.
Chemical Reactions Analysis

Chemical Reactions Involving Trisdine
Trisdine's primary mechanism involves disrupting bacterial cell membranes through its cationic nature, leading to cell lysis. Key reactions include:

  1. Membrane Disruption: Chlorhexidine binds to phospholipids in bacterial membranes, altering permeability and leading to leakage of cellular contents.
  2. Metal Ion Chelation: EDTA chelates metal ions that are crucial for bacterial metabolism and growth, further inhibiting their proliferation.

These reactions are particularly effective against bacteria that form biofilms, as they can survive at much higher antibiotic concentrations compared to their planktonic counterparts .

Mechanism of Action

Mechanism of Action
Trisdine's mechanism involves two primary actions:

  1. Inhibition of Protein Synthesis: Chlorhexidine interferes with protein synthesis by binding to the 30S ribosomal subunit, disrupting translation processes within bacterial cells .
  2. Cell Membrane Disruption and Chelation: The cationic properties facilitate binding to negatively charged sites on the bacterial surface, while EDTA's chelation disrupts essential metal-dependent enzymatic functions.

This dual mechanism not only enhances its bactericidal effect but also reduces the likelihood of developing resistance compared to traditional antibiotics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Trisdine typically appears as a clear, colorless solution.
  • pH Level: The pH is usually adjusted to neutral (around 7) for optimal stability and compatibility with biological tissues.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable at room temperature but should be protected from light to prevent degradation over time.

These properties make Trisdine suitable for intravesical administration in clinical settings .

Applications

Scientific Applications
Trisdine is primarily used in medical applications related to urinary tract health:

  • Prevention of Urinary Tract Infections: Effective in reducing bacteriuria during catheterization procedures.
  • Intravesical Therapy: Used as an irrigation solution for patients with neurogenic bladder or those requiring long-term catheterization.
  • Research Studies: Investigated for its efficacy compared to other agents like kanamycin and colistin in preventing UTIs.

Clinical trials have shown that Trisdine is non-inferior to traditional antibiotic treatments in preventing UTIs, making it a promising alternative in specific patient populations .

Introduction to Trisdine in Contemporary Urological Therapeutics

Definition and Chemical Composition of Trisdine

Trisdine is defined as a stabilized intravesical irrigation solution containing two primary active components: chlorhexidine (0.01% w/v) and ethylenediaminetetraacetic acid (EDTA). The term "stabilized" refers to the formulation engineering ensuring chemical compatibility and consistent antimicrobial activity between these components within an aqueous vehicle.

Table 1: Core Chemical Components of Trisdine

ComponentConcentrationChemical RoleBiological Role
Chlorhexidine0.01% w/vCationic bisbiguanide antisepticDisruption of microbial cell membranes and cytoplasm
Ethylenediaminetetraacetic Acid (EDTA)Not specified (synergistic concentration)Polyaminocarboxylic acid chelatorDivalent cation chelation (Ca²⁺, Mg²⁺); biofilm matrix disruption

Chlorhexidine functions as a broad-spectrum antiseptic agent. Its mechanism involves binding to negatively charged microbial cell walls, increasing permeability, and causing cytoplasmic leakage and cell death. The bisbiguanide structure facilitates this cationic interaction. EDTA acts synergistically as a chelating agent, binding divalent cations (primarily calcium and magnesium) essential for maintaining the structural integrity of the outer membranes of Gram-negative bacteria and the extracellular polysaccharide matrix of bacterial biofilms. This dual-component design targets both planktonic (free-floating) bacteria and biofilm-embedded microorganisms, a critical consideration in catheter-associated bacteriuria. The specific 0.01% chlorhexidine concentration represents a deliberate reduction from earlier, more concentrated chlorhexidine irrigation solutions (e.g., 0.02% or 0.25%), which were associated with urothelial toxicity, while EDTA allows maintenance of efficacy at this lower concentration [1].

Historical Development of Bladder Instillation Solutions

The development of intravesical therapies reflects the ongoing challenge of managing bacteriuria in high-risk urological patients. Trisdine emerged as a specific formulation within a historical continuum of bladder instillation solutions:

  • Early Instillation Agents (1960s-1970s): Initial approaches focused on topical antiseptics. Paterson pioneered 0.02% chlorhexidine instillations in the early 1960s, demonstrating a significant reduction in postoperative UTIs (from 70% to 13.5%) in catheterized women [1]. Silver nitrate (0.25%) was another early agent shown to reduce bacterial counts. However, solutions like acetic acid (0.25%) and normal saline proved largely ineffective in controlling bacteriuria [1].

  • Toxicity Challenges and Concentration Adjustments: The initial promise of chlorhexidine was tempered by observations of dose-dependent urotoxicity. Long-term use of higher concentrations (e.g., 0.02%) was associated with hematuria and cystitis in humans, findings corroborated by animal models revealing erosive cystitis [1]. Simply reducing the chlorhexidine concentration (e.g., below 0.02%) improved tolerability but often resulted in insufficient bactericidal activity, negating the clinical benefit.

  • Synergistic Formulation Breakthrough (1980s): The pivotal advancement leading to Trisdine was the discovery that adding EDTA significantly potentiated the bactericidal effect of lower, safer concentrations of chlorhexidine. EDTA's role in disrupting cation-dependent biofilm integrity and outer membrane stability allowed chlorhexidine to achieve effective microbial kill at 0.01%. Pearman and colleagues formally evaluated this stabilized combination (0.01% chlorhexidine plus EDTA) in the late 1980s, conducting a randomized controlled trial involving 18 patients with spinal cord injury. This study demonstrated the non-inferiority of the Trisdine formulation (chlorhexidine-EDTA) compared to intravesical kanamycin/colistin for infection control [1]. This established Trisdine as a viable option within the limited arsenal for managing complex recurrent UTIs.

Table 2: Evolution of Key Intravesical Solutions Preceding and Including Trisdine

EraRepresentative AgentsKey Findings/Limitations
1960sChlorhexidine (0.02%-0.25%), Silver Nitrate (0.25%)Effective bacteriuria reduction initially; High concentrations caused hematuria/erosive cystitis
1970sAcetic Acid (0.25%), Normal Saline, Nitrofurantoin instillationsLower toxicity but generally insufficient efficacy; Nitrofurantoin studies showed mixed results [6]
1980sTrisdine (Stabilized 0.01% Chlorhexidine + EDTA)Maintained efficacy at safer chlorhexidine concentration via EDTA synergy; Demonstrated non-inferiority to antibiotic instillations [1]

Theoretical Framework for Bacteriuria Management with Intravesical Agents

The rationale for Trisdine and similar intravesical agents rests upon overcoming specific pathophysiological barriers to eradicating bacteriuria, particularly in patients with neurogenic bladder or requiring catheterization:

  • Biofilm Resistance: Catheter use, even intermittent catheterization (Clean Intermittent Catheterization - CIC), promotes biofilm formation. Bacteria within biofilms exhibit dramatically reduced susceptibility to antibiotics (up to 1,000-1,500 times higher MICs than planktonic bacteria) due to factors including altered metabolism, expression of efflux pumps, and physical barrier function of the extracellular polymeric substance (EPS) matrix [1]. EDTA in Trisdine directly targets biofilm resilience by chelating the divalent cations (Ca²⁺, Mg²⁺) critical for EPS stability and bacterial adhesion, facilitating penetration of chlorhexidine to the embedded microbial cells.

  • Altered Host Defenses: Patients with neurogenic bladder or chronic catheterization exhibit multiple impairments in local bladder defenses:

  • Defective Glycosaminoglycan (GAG) Layer: The protective mucus layer on the urothelium, acting as a barrier against bacterial adherence, is often compromised due to chronic inflammation, over-distension, or catheter trauma [1] [4].
  • Immunological Dysregulation: Studies indicate deficiencies in mucosal immunity, including impaired function of Natural Killer (NK) cells, B cells, T cells, and altered urothelial apoptosis responses to infection [1].
  • Bladder Ischemia: Elevated intravesical pressures (poor compliance, over-distension) can compromise bladder blood flow. Adequate perfusion is essential for delivering immune cells and mediators to the site of infection [1] [4].
  • Impaired Washout: Incomplete bladder emptying (high post-void residuals) eliminates the natural clearance mechanism of voiding, allowing bacteria to persist and multiply [1] [4]. Intravesical therapy provides direct, high-concentration antimicrobial activity independent of systemic host defenses and urinary washout.
  • Overcoming Pharmacokinetic Limitations: Systemic antibiotics often achieve suboptimal concentrations in urine and bladder tissue, especially against pathogens with higher MICs or in the presence of impaired drug penetration. Trisdine generates immense local concentrations of chlorhexidine (3,200 μg/mL) and EDTA immediately post-instillation. These concentrations vastly exceed (by 50-100 fold or more) the minimal inhibitory concentrations (MICs) for common uropathogens like Escherichia coli, even for strains exhibiting resistance to systemic levels of antibiotics [1] [6]. This creates a potent bactericidal environment directly within the bladder lumen, acting on both planktonic bacteria and, via EDTA, those within the biofilm mode of growth. The theoretical advantage is the delivery of effective antimicrobial activity precisely where needed, bypassing systemic absorption and its associated risks of side effects and resistance selection pressure outside the urinary tract.

Properties

CAS Number

123354-94-9

Product Name

Trisdine

IUPAC Name

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C44H70Cl2N12O22

Molecular Weight

1190 g/mol

InChI

InChI=1S/C22H30Cl2N10.C10H16N2O8.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*2-5,7-11H,1H2,(H,12,13)/t;;2*2-,3-,4+,5-/m..11/s1

InChI Key

DTGFBBFYTMOQGC-ZMPKAQECSA-N

SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

Synonyms

Trisdine

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(N(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.